molecular formula C11H13ClN2 B2515128 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine CAS No. 383145-89-9

2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B2515128
CAS No.: 383145-89-9
M. Wt: 208.69
InChI Key: ONHHERXYVWROCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities .

Mechanism of Action

Target of Action

The primary target of 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine is believed to be the NMDA receptor . This compound is a derivative of tryptamine, which is known to inhibit the NMDA receptor in a voltage-dependent manner .

Mode of Action

This compound: interacts with its targets by binding with high affinity to the NMDA receptor . This binding inhibits the receptor’s function, leading to changes in the cellular signaling pathways .

Biochemical Pathways

The biochemical pathways affected by This compound are primarily those involving the NMDA receptor . The NMDA receptor is a critical component of the glutamatergic neurotransmission system, which plays a key role in synaptic plasticity and memory function . By inhibiting the NMDA receptor, this compound can affect these pathways and their downstream effects .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound As a derivative of tryptamine, it may share some pharmacokinetic properties with other tryptamine derivatives . These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .

Result of Action

The molecular and cellular effects of This compound ’s action are primarily due to its inhibition of the NMDA receptor . This inhibition can lead to changes in cellular signaling, potentially affecting a variety of biological processes . For example, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules that can interact with the compound . .

Preparation Methods

The synthesis of 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine can be compared with other indole derivatives such as:

    Tryptamine: A naturally occurring indole derivative with significant biological activity.

    Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7/h2-4,14H,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHHERXYVWROCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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